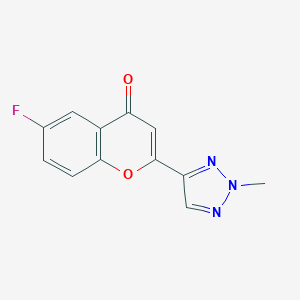
6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one, also known as 6-Fluoro-7-(2-methyl-4H-1,2,4-triazol-4-yl)coumarin, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research, especially in the fields of biochemistry and pharmacology.
Mechanism Of Action
The mechanism of action of 6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one is not fully understood. However, it has been shown to interact with biological targets such as enzymes and receptors. The compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress.
Biochemical And Physiological Effects
6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, it has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one in lab experiments is its high purity and stability. The compound is readily available and can be synthesized in large quantities. However, one of the limitations of using the compound is its relatively low solubility in water, which can affect its bioavailability and activity in biological systems.
Future Directions
There are several future directions for the study of 6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one. One of the areas of interest is the development of novel coumarin derivatives with enhanced biological activities and improved pharmacokinetic properties. Another area of research is the identification of the molecular targets and signaling pathways involved in the biological effects of the compound. In addition, the compound can be used as a fluorescent probe to study the cellular uptake and localization of coumarin derivatives in biological systems.
Synthesis Methods
The synthesis of 6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one involves the reaction of 6-fluorochromone with 2-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then oxidized to give the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The compound has been used as a probe to study the interaction of coumarin derivatives with biological targets such as enzymes and receptors. It has also been used as a fluorescent probe to study the cellular uptake and localization of coumarin derivatives.
properties
CAS RN |
131924-40-8 |
|---|---|
Product Name |
6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one |
Molecular Formula |
C12H8FN3O2 |
Molecular Weight |
245.21 g/mol |
IUPAC Name |
6-fluoro-2-(2-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H8FN3O2/c1-16-14-6-9(15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3 |
InChI Key |
DOVKOJAGDBNDAY-UHFFFAOYSA-N |
SMILES |
CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)F |
Canonical SMILES |
CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)F |
Other CAS RN |
131924-40-8 |
synonyms |
4H-1-Benzopyran-4-one, 6-fluoro-2-(2-methyl-2H-1,2,3-triazol-4-yl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



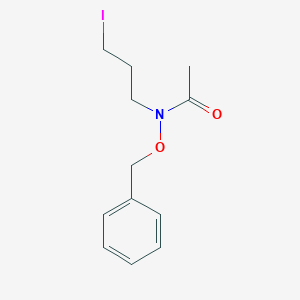
![4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide](/img/structure/B138740.png)
![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)

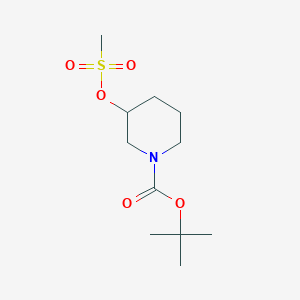
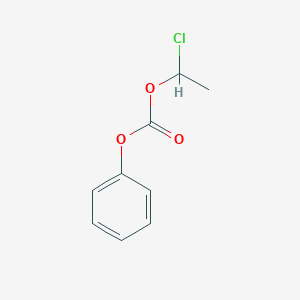
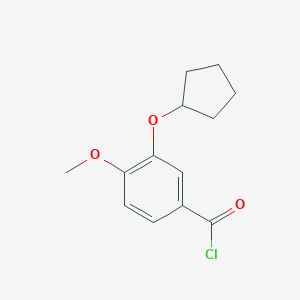
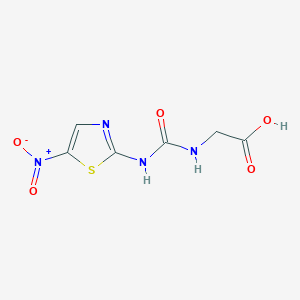
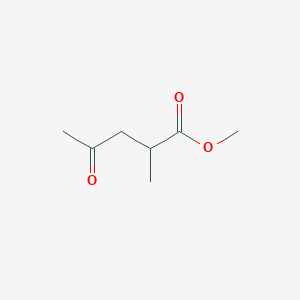
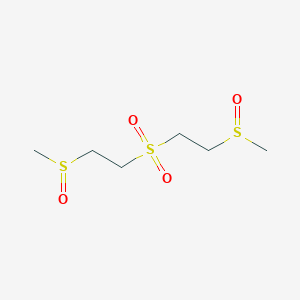
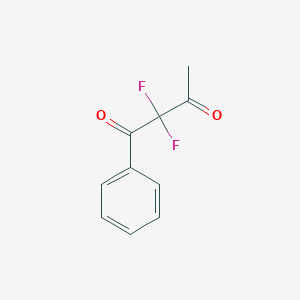
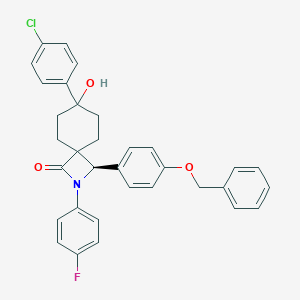
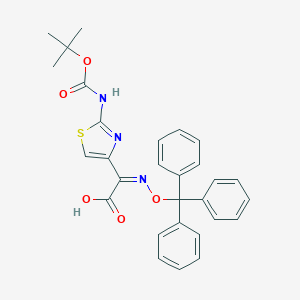
![(3R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B138771.png)